1,2-Dimethylpiperidin-4-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

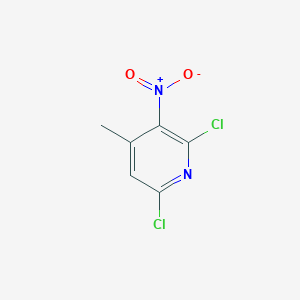

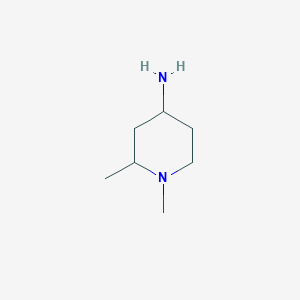

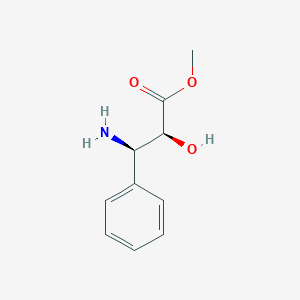

1,2-Dimethylpiperidin-4-amine (DMP4A) is an organic compound that has been studied for its potential applications in organic synthesis, scientific research, and biochemistry. DMP4A is a colorless, volatile liquid with a pungent odor. It is a derivative of piperidine and is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. DMP4A is a versatile compound with a wide range of applications in organic synthesis, scientific research, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Katalysator für die Fischer-Indol-Synthese

“1,2-Dimethylpiperidin-4-amin” kann als Katalysator für die Fischer-Indol-Synthese verwendet werden . Diese Methode ist umweltfreundlich und erfordert nur eine minimale Katalysatorbeladung .

Katalysator für die Synthese von 1H-Tetrazolen

Diese Verbindung kann auch als Katalysator für die Synthese von 1H-Tetrazolen über Klickchemie fungieren . Die Reaktion wurde unter einer lösemittelfreien Umgebung durchgeführt .

Synthese von ionischen Flüssigkeiten

“this compound” kann bei der Synthese neuer ionischer Flüssigkeiten verwendet werden . Diese ionischen Flüssigkeiten wurden als grüne Alternative zu herkömmlichen Lösungsmitteln in der organischen Synthese eingesetzt .

Thermische Stabilitätsstudien

Thermische Studien von auf “this compound” basierenden ionischen Flüssigkeiten wurden durchgeführt, um ihre Stabilität für temperaturbedingte Reaktionen zu bestimmen .

Molekulardynamiksimulationen

Diese Verbindung wurde in Molekular-Dynamik-Simulationen verwendet, um wertvolle Einblicke in die Struktur- und Transporteigenschaften dieser ionischen Flüssigkeiten zu liefern .

Modulation von N-Methyl-D-Aspartat-Rezeptoren

“this compound” weist molekulare Merkmale auf, die mit der Polyaminmodulation von N-Methyl-D-Aspartat-Rezeptoren verbunden sind . Es wird als Mechanismus zur Reduzierung der Auswirkungen der Alkoholabhängigkeit eingesetzt .

Wirkmechanismus

Target of Action

It’s structurally similar compound, n,n-dimethylpyridin-4-amine (dmap), has been reported to act as a catalyst in the synthesis of indoles and 1h-tetrazoles .

Mode of Action

Dmap-based ionic liquids have been used as catalysts for the synthesis of indoles (via fischer indole synthesis) and 1h-tetrazoles (via click chemistry) . The reaction is environmentally friendly and requires only minimum catalyst loading .

Biochemical Pathways

The fischer indole synthesis and click chemistry, catalyzed by dmap-based ionic liquids, are important biochemical pathways in organic synthesis .

Result of Action

Dmap-based ionic liquids have been reported to facilitate the synthesis of indoles and 1h-tetrazoles .

Action Environment

The action of 1,2-Dimethylpiperidin-4-amine can be influenced by environmental factors. For instance, the synthesis of indoles and 1H-tetrazoles using DMAP-based ionic liquids is carried out under a solvent-free environment . Moreover, thermal studies of DMAP-ILs have been carried out to determine their stability for temperature-dependent reactions .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

1,2-Dimethylpiperidin-4-amine plays a significant role in biochemical reactions, particularly as a catalyst in organic syntheses. It interacts with various enzymes and proteins, facilitating reactions such as esterification and amide formation. The compound’s interaction with enzymes like cytochrome P450 is crucial for its metabolic processing, where it undergoes oxidation and reduction reactions .

Cellular Effects

1,2-Dimethylpiperidin-4-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules, thereby modulating cellular responses. The compound’s impact on gene expression includes the upregulation or downregulation of specific genes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, 1,2-Dimethylpiperidin-4-amine exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to bind to specific sites on enzymes or receptors leads to changes in their activity, influencing downstream cellular processes. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dimethylpiperidin-4-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to variations in its biochemical activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 1,2-Dimethylpiperidin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

1,2-Dimethylpiperidin-4-amine is involved in various metabolic pathways, including phase I and phase II metabolic reactions. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and reduction. The compound’s metabolism also involves conjugation reactions, where it forms conjugates with glucuronic acid or other cofactors, facilitating its excretion from the body .

Transport and Distribution

Within cells and tissues, 1,2-Dimethylpiperidin-4-amine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

1,2-Dimethylpiperidin-4-amine’s subcellular localization is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can interact with target biomolecules. The compound’s activity and function are influenced by its localization, as it needs to be in the right cellular environment to exert its effects .

Eigenschaften

IUPAC Name |

1,2-dimethylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-5-7(8)3-4-9(6)2/h6-7H,3-5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVHNDKLDKPYCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)

![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)

![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)

![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)

![6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1321485.png)

![4-Nitro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1321493.png)